Cas no 17514-60-2 (ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate)
ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate
- ETHYL 3-METHYL-5-NITROBENZO[B]THIOPHENE-2-CARBOXYLATE
- 3-methyl-5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester
- Ethyl-3-methyl-5-nitro-benzo<b>thiophen-2-carboxylat
- BUTTPARK 37\04-21
- Benzo[b]thiophene-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester
- DTXSID50296355
- NSC108928
- A911721
- Ethyl3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate
- NSC-108928
- 17514-60-2
-
- MDL: MFCD00830007
- Inchi: 1S/C12H11NO4S/c1-3-17-12(14)11-7(2)9-6-8(13(15)16)4-5-10(9)18-11/h4-6H,3H2,1-2H3
- InChI Key: ZLSYFCRPOHWMHJ-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C)C2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 265.04100
- Monoisotopic Mass: 265.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 100Ų
Experimental Properties
- PSA: 100.36000
- LogP: 3.81780
ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017391-1g |
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate |
17514-60-2 | 1g |
£60.00 | 2022-03-01 | ||
| Fluorochem | 017391-5g |
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate |
17514-60-2 | 5g |
£275.00 | 2022-03-01 | ||
| Chemenu | CM312541-5g |
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate |
17514-60-2 | 95% | 5g |
$774 | 2021-06-17 | |
| Chemenu | CM312541-1g |
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate |
17514-60-2 | 95% | 1g |
$*** | 2023-03-31 | |
| Ambeed | A793712-5g |
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate |
17514-60-2 | 95+% | 5g |
$438.0 | 2024-04-22 | |
| 1PlusChem | 1P0020TE-250mg |
Benzo[b]thiophene-2-carboxylic acid, 3-methyl-5-nitro-, ethyl ester |
17514-60-2 | 250mg |
$149.00 | 2025-02-19 | ||
| A2B Chem LLC | AA93570-250mg |
Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate |
17514-60-2 | 250mg |
$110.00 | 2024-04-20 |
ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate Suppliers
ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate
Chemical Profile of Ethyl 3-Methyl-5-Nitro-1-Benzothiophene-2-Carboxylate (CAS No. 17514-60-2)
Ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate, identified by its CAS number 17514-60-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzothiophene class, a heterocyclic structure that combines a benzene ring with a thiophene ring, making it a versatile scaffold for various chemical modifications and biological applications.
The molecular structure of ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate features a nitro group at the 5-position and a methyl group at the 3-position of the benzothiophene core, along with a carboxylate ester group at the 2-position. These functional groups contribute to its unique reactivity and potential biological activity. The nitro group, in particular, is known for its ability to participate in redox reactions and its role as an electron-withdrawing moiety, which can influence the compound's interactions with biological targets.
In recent years, there has been growing interest in benzothiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the benzothiophene moiety exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the nitro group in ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate further enhances its potential as a pharmacological agent by increasing its lipophilicity and improving its ability to cross cell membranes.
One of the most compelling aspects of this compound is its utility as a building block in drug discovery. The carboxylate ester group at the 2-position can be readily modified through various chemical reactions, such as hydrolysis, transesterification, or coupling with other molecules. This flexibility allows researchers to design novel derivatives with tailored properties for specific applications. For instance, recent studies have explored the use of this compound in synthesizing kinase inhibitors, which are critical in targeted cancer therapies.
The synthesis of ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions, starting from commercially available precursors such as thiophene derivatives. The introduction of the nitro group is often achieved through nitration reactions, while the esterification step is commonly performed using carboxylic acids or acid chlorides in the presence of catalysts. These synthetic pathways highlight the compound's accessibility and feasibility for large-scale production.
From a pharmacological perspective, the biological activity of ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate has been investigated in several preclinical models. Research has shown that this compound exhibits promising effects on enzymes involved in cancer progression, such as tyrosine kinases and cyclin-dependent kinases. The nitro group's ability to engage in redox cycling suggests that it may induce oxidative stress in cancer cells, leading to their apoptosis or growth inhibition.
In addition to its potential in oncology, this compound has shown promise in treating inflammatory diseases. Benzothiophene derivatives have been reported to modulate inflammatory pathways by inhibiting key enzymes like COX and LOX. The structural features of ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate, particularly the nitro group and the aromatic system, contribute to its ability to interact with these enzymes and exert anti-inflammatory effects.
The agrochemical industry has also explored the use of benzothiophene derivatives for their potential as pesticides and herbicides. The structural complexity of these compounds allows them to interact with biological targets in plants, disrupting essential metabolic pathways that affect growth and development. While further research is needed to fully understand their efficacy and environmental impact, compounds like ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate represent a promising area for developing novel agrochemical solutions.
In conclusion, ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate (CAS No. 17514-60-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique molecular structure, featuring functional groups such as the nitro group and carboxylate ester, makes it a valuable scaffold for drug discovery and synthesis. Recent studies highlight its role in developing kinase inhibitors and anti-inflammatory agents, underscoring its importance in addressing various therapeutic challenges.
The continued exploration of benzothiophene derivatives will undoubtedly lead to new insights and applications in medicine and agriculture. As research progresses, compounds like ethyl 3-methyl-5-nitro-1-benzothiophene-2-carboxylate will serve as critical tools for developing innovative solutions to global health and sustainability issues.
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